(5-(Trifluoromethyl)isoxazol-3-yl)methanamine
Overview
Description
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Scientific Research Applications
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)isoxazol-3-yl)methanamine typically involves the cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This method allows for the efficient formation of the isoxazole ring with a trifluoromethyl group at the 5-position . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions, which provides a catalyst-free and efficient route to 5-substituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of functionalized derivatives .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Methylisoxazol-3-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(5-Chloroisoxazol-3-yl)methanamine: Contains a chlorine atom instead of a trifluoromethyl group.
(5-Phenylisoxazol-3-yl)methanamine: Features a phenyl group at the 5-position.
Uniqueness
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMFIMTQQLGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364678-08-9 | |
Record name | [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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